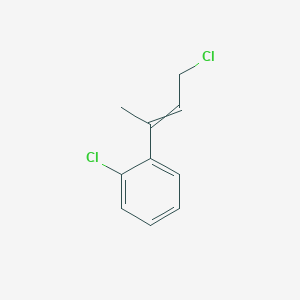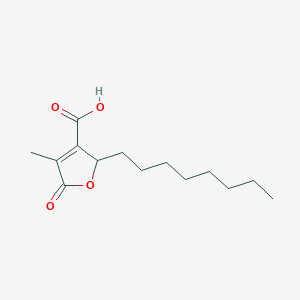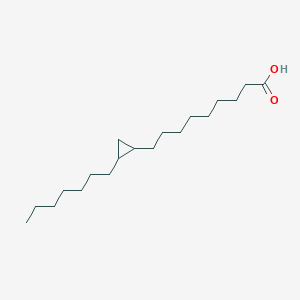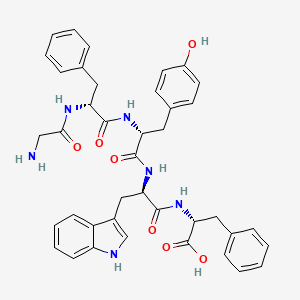
6-(2-Methoxyethenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyethenyl)quinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . The compound’s structure consists of a quinoline ring with a 2-methoxyethenyl group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-(2-Methoxyethenyl)quinoline, can be achieved through various methods. One common approach involves the use of transition-metal catalyzed reactions. For instance, a modified one-pot copper-catalyzed tandem aerobic oxidative cyclization procedure can be employed . This method allows the preparation of polysubstituted quinolines from 2-vinylanilines or 2-arylanilines and 2-methylquinolines via C(sp3)-H/C(sp2)-H bond functionalization using dioxygen as the oxidant .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable synthetic approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize waste, reduce energy consumption, and improve the overall efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
6-(2-Methoxyethenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antiviral properties, particularly against HIV.
Industry: Utilized in the development of luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Quinolone: A class of synthetic antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug that inhibits hemozoin polymerization.
Uniqueness
6-(2-Methoxyethenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethenyl group at the 6-position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
651025-07-9 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(2-methoxyethenyl)quinoline |
InChI |
InChI=1S/C12H11NO/c1-14-8-6-10-4-5-12-11(9-10)3-2-7-13-12/h2-9H,1H3 |
InChI Key |
UWQRXDYJFRFYDO-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)


![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
propanedinitrile](/img/structure/B12588053.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

